

# Spectroscopic Analysis of (Pentyloxy)benzene: A Technical Guide

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Compound of Interest		
Compound Name:	(Pentyloxy)benzene	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(pentyloxy)benzene**, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **(pentyloxy)benzene**. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.32 - 7.22	m	2H	Ar-H (meta)
6.95 - 6.85	m	3H	Ar-H (ortho, para)
3.94	t, J = 6.6 Hz	2H	O-CH <sub>2</sub> -
1.82 - 1.72	m	2H	O-CH <sub>2</sub> -CH <sub>2</sub> -
1.48 - 1.32	m	4H	-CH2-CH2-CH3
0.93	t, J = 7.1 Hz	3H	-СНз

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
159.3	Ar-C (ipso, C-O)
129.5	Ar-C (meta)
120.6	Ar-C (para)
114.6	Ar-C (ortho)
67.9	O-CH <sub>2</sub> -
29.0	O-CH <sub>2</sub> -CH <sub>2</sub> -
28.2	-CH2-CH2-CH3
22.5	-CH2-CH3
14.0	-CH₃

Solvent: CDCl3

# Infrared (IR) Spectroscopy



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2955 - 2850	Strong	Aliphatic C-H Stretch
1600, 1585, 1500, 1450	Medium-Strong	Aromatic C=C Bending
1245	Strong	Aryl-O Stretch (Asymmetric)
1040	Strong	Aryl-O Stretch (Symmetric)
750, 690	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
164	40	[M]+ (Molecular Ion)
94	100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol radical cation)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
70	35	[C₅H10] <sup>+</sup> (Pentene radical cation)
43	25	[C₃H₁]+ (Propyl cation)

# **Experimental Protocols**

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following are generalized methodologies for the acquisition of NMR, IR, and MS data for **(pentyloxy)benzene**.

# **NMR Spectroscopy Protocol**

• Sample Preparation: Dissolve approximately 10-20 mg of (pentyloxy)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).



- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ
   0.00 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-tonoise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure accurate integration if quantitative analysis is required.

### FT-IR Spectroscopy Protocol

- Sample Preparation: As (pentyloxy)benzene is a liquid at room temperature, the neat liquid film method is most appropriate.
- Data Acquisition:
  - Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Gently press the plates together to form a thin film.
  - Mount the salt plates in the spectrometer's sample holder.
  - Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric and instrumental interferences.

## **Mass Spectrometry Protocol**

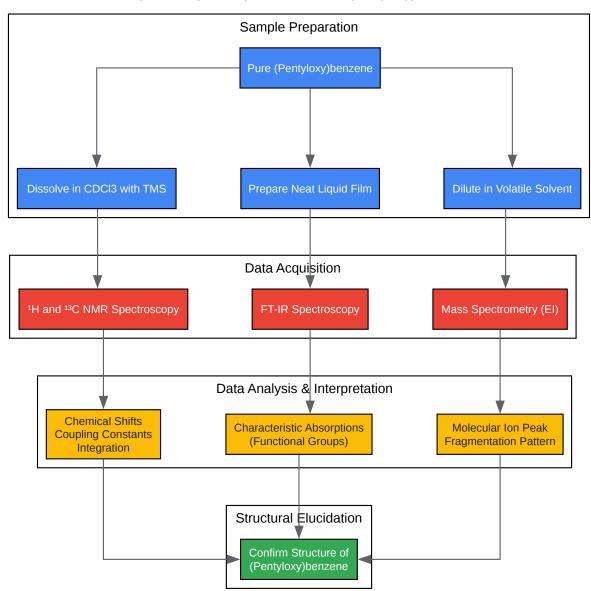


- Sample Introduction: Introduce a dilute solution of (pentyloxy)benzene in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of (pentyloxy)benzene (e.g., m/z 35-200) to detect the molecular ion and significant fragment ions.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **(pentyloxy)benzene**.





#### Spectroscopic Analysis Workflow for (Pentyloxy)benzene

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